molecular formula C38H31N7O8S2 B12784778 7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid CAS No. 71033-07-3

7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid

Cat. No.: B12784778
CAS No.: 71033-07-3
M. Wt: 777.8 g/mol
InChI Key: DMGVTARMLHXIOY-UHFFFAOYSA-N
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Description

The compound 7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid (CAS: 71033-07-3, molecular formula: C₃₈H₃₁N₇O₈S₂) is a polyfunctional aromatic azo dye derivative characterized by:

  • Two azo (-N=N-) groups linking substituted aromatic rings.
  • o-Tolyl groups (2-methylphenyl) functionalized with p-aminobenzamido substituents.
  • A naphthalenedisulfonic acid core with sulfonic acid groups at positions 1 and 3 .

This structure confers high polarity, water solubility (via sulfonic acid groups), and strong chromophoric properties due to extended conjugation.

Properties

CAS No.

71033-07-3

Molecular Formula

C38H31N7O8S2

Molecular Weight

777.8 g/mol

IUPAC Name

7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]benzoyl]amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C38H31N7O8S2/c1-22-17-29(40-37(46)24-3-8-27(39)9-4-24)13-15-34(22)44-42-28-10-5-25(6-11-28)38(47)41-30-14-16-35(23(2)18-30)45-43-31-12-7-26-19-32(54(48,49)50)21-36(33(26)20-31)55(51,52)53/h3-21H,39H2,1-2H3,(H,40,46)(H,41,47)(H,48,49,50)(H,51,52,53)

InChI Key

DMGVTARMLHXIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is often purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the type of substitution, but typically involve acidic or basic environments and specific catalysts.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. In biological systems, the compound can interact with proteins and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Derivatives

Azo dyes with sulfonic acid groups and aromatic substituents are common in industrial chemistry. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural Comparison of Azo Dye Derivatives
Compound Name (CAS) Azo Groups Sulfonic Acid Groups Substituents Core Structure
Target Compound (71033-07-3) 2 2 (1,3-naphthalene) p-Aminobenzamido-o-tolyl Naphthalenedisulfonic
4-Hydroxy-7-(p-[(1-hydroxy-3-sulfo-6-ureido-2-naphthyl)azo]-benzamido)-3-(p-tolylazo)-2-naphthalenesulfonic acid (5979-30-6) 2 2 (2,7-naphthalene) Ureido, hydroxy, p-tolyl Naphthalenesulfonic
P-(4-Amino-1-naphthylazo)benzene sulfonic acid, sodium salt 1 1 (benzene) 1-Naphthylamino Benzene sulfonic
5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid (83006-75-1) 2 2 (1,5-naphthalene) 3-Sulphophenyl, p-tolylamino Naphthalenedisulfonic
7-[4-(4-Aminobenzamido)benzamido]-4-hydroxynaphthalene-2-sulfonic acid (91-45-2) 0 1 (2-naphthalene) p-Aminobenzamido, hydroxy Naphthalenesulfonic
Key Observations:

Azo Group Count: The target compound and 83006-75-1 both feature two azo groups, enhancing conjugation and light absorption compared to mono-azo derivatives like .

Sulfonic Acid Positioning: The 1,3-naphthalenedisulfonic acid core in the target compound likely improves water solubility and thermal stability over monosulfonic analogs .

Spectral and Functional Differences

While explicit spectral data are absent in the evidence, inferences can be drawn:

  • Absorption Wavelength: Compounds with two azo groups (e.g., target compound, ) likely exhibit bathochromic shifts (longer λmax) compared to mono-azo derivatives due to extended conjugation.
  • Solubility: The dual sulfonic acid groups in the target compound enhance aqueous solubility relative to monosulfonic acids (e.g., ), critical for dye application in hydrophilic matrices.
  • Stability: The electron-withdrawing sulfonic acid groups may stabilize the azo linkage against reductive cleavage compared to non-sulfonated analogs .

Industrial and Regulatory Considerations

  • Synthetic Complexity : The target compound’s multi-step synthesis (azo coupling, benzamidation) contrasts with simpler derivatives like , impacting production costs and scalability.

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